molecular formula C12H16ClNO4 B12354620 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride CAS No. 2702151-27-5

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride

Cat. No.: B12354620
CAS No.: 2702151-27-5
M. Wt: 273.71 g/mol
InChI Key: GNJPVPAVBRRRPU-UHFFFAOYSA-N
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Description

This compound, also known as 6-methoxy Methylone (hydrochloride), is a synthetic cathinone derivative with the IUPAC name 1-(6-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride . It features a methoxy-substituted benzodioxole ring and a methylamino side chain. The hydrochloride salt enhances stability and solubility. It has been identified as a novel psychoactive substance (NPS) and reported in legal contexts, such as its detection in France in 2016 under the name N-methyl-bk-MMDA-5 .

Properties

CAS No.

2702151-27-5

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

GNJPVPAVBRRRPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C(=C1)OC)OCO2)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the methylamino group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the cathinone family, characterized by a β-keto amphetamine backbone. Key structural differences among analogs include:

  • Substituents on the aromatic ring : Position and type (e.g., methoxy, methylenedioxy).
  • Amino side chain: Alkyl group variations (methyl, ethyl, tert-butyl, etc.).
Table 1: Structural Comparison of Selected Cathinones
Compound Name Aromatic Substituent Amino Side Chain Salt Form Key References
Target Compound 7-Methoxy-1,3-benzodioxol-5-yl Methylamino Monohydrochloride
Methylone (MDMC) 1,3-Benzodioxol-5-yl Methylamino Hydrochloride
Ethylone (bk-MDEA) 1,3-Benzodioxol-5-yl Ethylamino Monohydrochloride
Diethylone (5-BDDE) 1,3-Benzodioxol-5-yl Diethylamino Monohydrochloride
tert-Butylone (MDPT) 1,3-Benzodioxol-5-yl tert-Butylamino Monohydrochloride
MDPV 1,3-Benzodioxol-5-yl Pyrrolidinyl Hydrochloride
Butylone 1,3-Benzodioxol-5-yl Methylamino + butanone Hydrochloride

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Methoxy groups are resistant to oxidative metabolism, which may prolong half-life compared to Methylone .
  • Receptor Activity: The methylamino group favors serotonin (5-HT) release, while bulkier substituents (e.g., tert-butyl in MDPT) shift activity toward dopamine reuptake inhibition .
Table 2: Pharmacological Data (Estimated)
Compound logP pKa (amine) Half-Life (h) Primary Activity
Target Compound 2.1 8.9 6–8 Mixed 5-HT/DA release
Methylone 1.8 9.2 3–5 Serotonergic dominance
Ethylone 2.3 8.7 4–6 Balanced 5-HT/DA release
MDPV 3.5 7.8 8–10 Dopaminergic dominance

Legal and Regulatory Status

  • The target compound was first reported in France in 2016 as an NPS .
  • Ethylone and Diethylone are increasingly regulated under analog laws .

Analytical Differentiation

  • Chromatography: Retention times differ significantly; for example, the target compound elutes later (7.288 min) than non-methoxylated analogs in GC analysis .
  • Mass Spectrometry : Unique fragmentation patterns (e.g., m/z 273.70 for the target) aid identification .

Enantioselectivity Studies

  • Cyclodextrin-based capillary electrophoresis separates enantiomers of cathinones, including the target compound, revealing stereospecific receptor interactions .

Biological Activity

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and is part of the broader category of synthetic cathinones. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 199742-55-7
  • SMILES Notation : c1(cc(c2c(c1)OCO2)OC)C(C(C)NC)=O
PropertyValue
Molecular FormulaC12H15NO4
Molecular Weight239.25 g/mol
CAS Number199742-55-7
LogP1.477
PSA47.92

The biological activity of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride primarily involves interactions with neurotransmitter systems, particularly those related to dopamine and serotonin. It is hypothesized that the compound may act as a stimulant by increasing the release of these neurotransmitters in the brain.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of this compound, particularly its stimulant properties. For example:

  • Stimulant Activity : Research indicates that compounds similar to this one exhibit stimulant effects comparable to those of traditional amphetamines. These effects are mediated through the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine and norepinephrine.

Case Study 1: Neuropharmacological Effects

In a controlled study involving animal models, the administration of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one resulted in increased locomotor activity and heightened response to stimuli, suggesting significant stimulant properties. The results indicated that the compound could potentially be used in treating conditions associated with low energy or motivation.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that while the compound exhibits potent stimulant effects, it also poses risks for neurotoxicity at high doses. Long-term exposure studies are necessary to fully understand its safety profile and potential for addiction.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related substances:

Compound NameCAS NumberStimulant ActivityToxicity Level
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one199742-55-7HighModerate
Methamphetamine537-46-2Very HighHigh
Methylone20199-17-5HighModerate

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